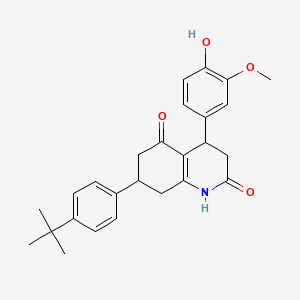

![molecular formula C20H22N6O2 B5552369 3-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰)-1-哌嗪基]哒嗪](/img/structure/B5552369.png)

3-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰)-1-哌嗪基]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit significant biological and chemical properties. The structure includes pyrazole, pyridazine, and piperazine moieties, known for their potential in various pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, oxidation-dehydration, and cyclization steps. For instance, a series of alkyl- and halo-substituted imidazo[1,2-a]pyrazines were prepared through condensation of alpha-halocarbonyl derivatives with aminopyrazine or oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992). These methods could potentially be adapted for the synthesis of the compound , by incorporating specific substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of related pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, a compound similar in structural complexity, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed through XRD technique, and its structure was analyzed with density functional theory (DFT) calculations to find harmony between theoretical and experimental values (Sallam et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar pyridazine derivatives, which participate in various chemical reactions, including diazotization and coupling with active methylene reagents to afford tricyclic derivatives with antimicrobial activity (Deeb et al., 2004). Such chemical versatility is indicative of the compound's potential for further chemical modifications.

科学研究应用

合成和药用应用

降血糖活性

合成了与指定化合物具有结构相似性的烷基和卤代取代的 8-(1-哌嗪基)咪唑并 [1,2-a] 吡嗪,并评估了它们与肾上腺素能受体的结合亲和力和降低胰岛素抵抗小鼠血糖水平的能力。某些衍生物表现出有效的降血糖作用,突出了它们在糖尿病管理中的治疗潜力 (Meurer 等人,1992 年).

抗菌和 DHFR 抑制

合成了包括与指定化合物相关的结构在内的一系列新型吡唑类似物,并评估了它们的抗菌活性和二氢叶酸还原酶 (DHFR) 抑制。一些衍生物表现出广谱抗菌活性和有效的 DHFR 抑制,表明它们在开发新的抗菌剂中的应用 (Othman 等人,2020 年).

结构和化学分析

合成和结构分析

对哒嗪类似物的研究,包括与查询分子在结构上相关的化合物,揭示了它们在药物化学中的重要性。一项研究详细介绍了哒嗪衍生物的合成、结构分析和理论评估,提供了对其分子相互作用和潜在药物应用的见解 (Sallam 等人,2021 年).

分子固体和氢键

对四氟对苯二甲酸与各种氮杂化合物(包括哒嗪衍生物)的研究突出了强氢键和弱分子间相互作用在形成高能多组分分子固体中的作用。这些研究有助于了解这些化合物的超分子组装及其潜在应用 (Wang 等人,2014 年).

治疗潜力

- 抗炎和镇痛剂: 合成了包含与目标分子类似结构的芳香磺酰胺衍生物,并评估了它们的抗炎和镇痛特性。这些化合物表现出有希望的活性,与已建立的药物相当,表明它们作为新治疗剂的潜力 (Abbas 等人,2016 年).

作用机制

属性

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-16-9-10-26(23-16)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)15-28-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKYNEPVAWENTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

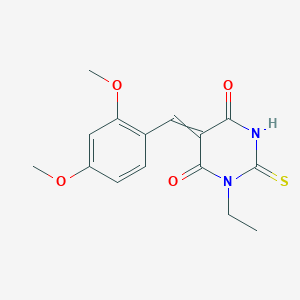

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)